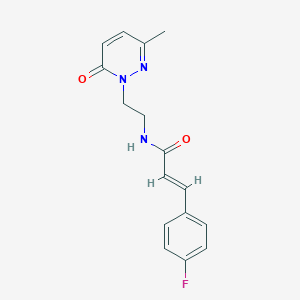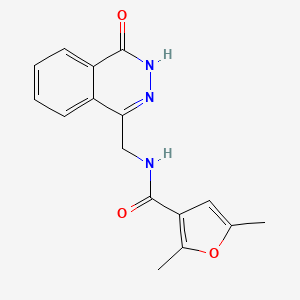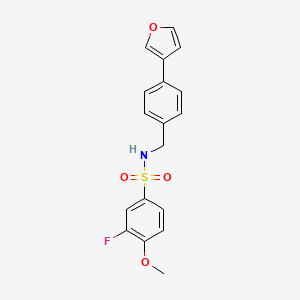
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide, also known as FOA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. FOA is a small molecule that can be synthesized using specific methods, and it has been shown to have promising effects in various biochemical and physiological processes.
Scientific Research Applications
Chemical Synthesis and Reactivity
Acrylamide derivatives are pivotal in the synthesis of various heterocyclic compounds, offering insights into regioselective synthesis and chemoselectivity reactions. The work by Hassaneen and Shawali (2013) demonstrates the versatility of enaminone and enamino ester precursors, derived from acrylamide analogs, in synthesizing pyrazole derivatives and bis-pyrazolyl ketones, highlighting their potential in creating functionalized molecular frameworks (Hassaneen & Shawali, 2013).
Biochemical Applications
Acrylamides have been explored for their ability to interact with biological molecules. Eftink and Ghiron (1976) investigated acrylamide as a quencher of tryptophanyl fluorescence in proteins, providing a method to study protein conformation and dynamics, enzyme inhibitor binding, and protein exposure through fluorescence quenching studies (Eftink & Ghiron, 1976).
Material Science and Supramolecular Chemistry
In material science, acrylamide derivatives have been used to create supramolecular assemblies. Matos et al. (2016) synthesized and characterized a compound with structural similarities, showing how noncovalent interactions like hydrogen bonding and π-π stacking contribute to the stabilization of supramolecular networks, with implications for designing materials with specific properties (Matos et al., 2016).
Environmental Sensing and Removal Applications
Dutta et al. (2020) developed biocompatible macromolecular luminogens incorporating acrylamide units for sensitive detection and removal of heavy metals like Fe(III) and Cu(II), showcasing the environmental applications of acrylamide derivatives in sensing and remediation technologies (Dutta et al., 2020).
properties
IUPAC Name |
(E)-3-(4-fluorophenyl)-N-[2-(3-methyl-6-oxopyridazin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c1-12-2-9-16(22)20(19-12)11-10-18-15(21)8-5-13-3-6-14(17)7-4-13/h2-9H,10-11H2,1H3,(H,18,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKHWARPDQJERF-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=O)C=C1)CCNC(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-fluorophenyl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)

![Methyl 8-bromo-6-chloroimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B2605837.png)
![N-(2-methoxyphenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2605841.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2605842.png)

![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2605847.png)
![1-[4-(Trifluoromethoxy)phenyl]cyclobutanamine](/img/structure/B2605848.png)




